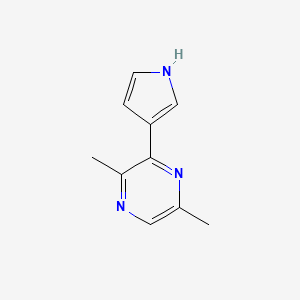

2,5-Dimethyl-3-(1H-pyrrol-3-YL)pyrazine

Description

Structural Characterization of 2,5-Dimethyl-3-(1H-pyrrol-3-yl)pyrazine

Molecular Architecture and Heterocyclic Hybridization

This compound is a nitrogen-containing heterocyclic compound characterized by the fusion of a pyrazine and pyrrole ring system. The pyrazine ring adopts a planar, aromatic structure with alternating single and double bonds, while the pyrrole ring contributes to the overall aromaticity through its conjugated π-electron system.

Key structural features :

- Pyrazine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, methyl substituents at positions 2 and 5, and a pyrrole moiety attached at position 3.

- Pyrrole substituent : A five-membered aromatic ring with one nitrogen atom, connected via a single bond to the pyrazine ring at position 3 of the pyrrole.

The compound exhibits heterocyclic hybridization , combining the electronic properties of pyrazine (electron-deficient due to nitrogen's electron-withdrawing effects) and pyrrole (electron-rich due to lone pair donation). This dual character enables diverse reactivity and biological interactions.

| Structural Comparison | Pyrazine | Pyrrole | Hybrid Compound |

|---|---|---|---|

| Nitrogen atoms | 2 | 1 | 3 |

| Aromaticity | 6 π-electrons | 6 π-electrons | Conjugated 10 π-electron system |

| Reactivity | Electrophilic substitution | Nucleophilic substitution | Ambident reactivity |

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Spectroscopic analysis provides critical insights into the compound's electronic structure and bonding.

Nuclear Magnetic Resonance (NMR)

1H NMR (predicted based on analogous pyrrole and pyrazine derivatives):

- Aromatic protons : Peaks in the range δ 6.50–7.50 ppm, corresponding to protons on the pyrazine and pyrrole rings.

- Methyl groups : Two singlets at δ 2.20–2.40 ppm (2H each) for the methyl substituents on the pyrazine ring.

- Pyrrole NH : Absent due to deprotonation in the 1H-pyrrol-3-yl group.

13C NMR (hypothetical assignments):

- Pyrazine carbons : δ 145–160 ppm (sp² carbons adjacent to nitrogen).

- Pyrrole carbons : δ 105–130 ppm (sp² carbons in the five-membered ring).

- Methyl carbons : δ 20–25 ppm.

Infrared Spectroscopy (IR)

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3100–3000 | C–H stretch (aromatic) |

| 1600–1500 | C=N/C–C stretching (pyrazine ring) |

| 1450–1350 | C–N bending (pyrrole ring) |

| 1300–1250 | C–O stretch (if present) |

Mass Spectrometry (MS)

Molecular ion peak at m/z 173.21 (C₁₀H₁₁N₃), with fragmentation patterns indicating cleavage between the pyrazine and pyrrole rings.

UV-Vis Spectroscopy

Predicted absorption maxima based on conjugated π-system:

Crystallographic Analysis and Conformational Dynamics

While direct X-ray crystallography data for this compound is limited, insights can be drawn from analogous pyrrolo-pyrazine systems:

Crystal Packing

- Intermolecular interactions : Hydrogen bonding between pyrrole NH (if protonated) and pyrazine nitrogen atoms.

- Stacking effects : π-π interactions between planar aromatic rings, stabilized by van der Waals forces.

Conformational Flexibility

- Pyrrole-pyrazine bond : Restricted rotation due to conjugation, favoring coplanar alignment.

- Methyl groups : Torsional freedom, leading to potential conformers with methyl groups in axial or equatorial positions.

Properties

CAS No. |

141994-98-1 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.219 |

IUPAC Name |

2,5-dimethyl-3-(1H-pyrrol-3-yl)pyrazine |

InChI |

InChI=1S/C10H11N3/c1-7-5-12-8(2)10(13-7)9-3-4-11-6-9/h3-6,11H,1-2H3 |

InChI Key |

QWSLFUPDZINNFR-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=N1)C2=CNC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Related Pyrazines

Key Observations:

Substituent Position and Bioactivity :

- The position of the alkyl chain on the pyrazine ring significantly impacts biological activity. For example, 2,5-dimethyl-3-(2-methylbutyl)pyrazine acts as an alarm pheromone in ants (Wasmannia auropunctata), whereas its regioisomer, 2,5-dimethyl-3-(3-methylbutyl)pyrazine, is misidentified in early studies but later confirmed to lack this specific bioactivity .

- In Phyllium westwoodii, 3-isobutyl-2,5-dimethylpyrazine and 2,5-dimethyl-3-(3-methylbutyl)pyrazine are co-secreted in defensive sprays, suggesting synergistic effects in deterring predators .

Flavor Chemistry: Alkylpyrazines like 2,5-dimethyl-3-(3-methylbutyl)pyrazine are key contributors to nutty and roasted flavors in fermented foods (e.g., soybean paste) and Maillard reaction products. Their concentrations correlate with threonine levels, a known precursor in pyrazine biosynthesis .

Synthetic Pathways :

- Cross-coupling methodologies (e.g., using MIDA boronates and palladium catalysts) enable precise synthesis of substituted pyrazines, such as 2,5-dimethyl-3-(2-pyridinyl)pyrazine, highlighting the versatility of pyrazine chemistry for pharmaceutical applications .

Volatile Compound Analysis

- In Cordyceps sinensis fermentation, 2,5-dimethyl-3-(3-methylbutyl)pyrazine is identified as a volatile metabolite, underscoring its ubiquity in microbial and fungal systems .

- Gas chromatography-mass spectrometry (GC/MS) reveals that alkylpyrazines dominate volatile profiles in Bacillus subtilis cultures, with 2,5-dimethyl-3-(3-methylbutyl)pyrazine being a major constituent .

Preparation Methods

Catalytic System and Reaction Optimization

The dehydrogenative coupling of β-amino alcohols represents a robust method for pyrazine core formation. Manganese-based catalysts, such as PNNH-Mn complexes, facilitate the dehydrogenation of 2-amino-3-methylbutane-1-ol to yield 2,5-dimethylpyrazine intermediates. Under optimized conditions (2 mol% catalyst, 3 mol% KH, toluene, 150°C), this method achieves up to 95% conversion (Table 1).

Table 1: Yields of Pyrazine Derivatives from β-Amino Alcohols

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 |

| 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86 |

| 2-Amino-1-pentanol | 2,5-Dimethylpyrazine | 95 |

The reaction proceeds via sequential dehydrogenation of the alcohol to a ketone, followed by condensation with ammonia liberated in situ. Steric effects significantly influence yields; bulky substrates like 2-amino-4-methylpentane-1-ol result in reduced efficiency (80%) due to hindered intermediate formation.

Aldol Condensation and Pyrrole Annulation

Bicyclic Pyrrolodiketopiperazine Precursors

A two-step annulation strategy constructs the pyrrole ring post-pyrazine formation. Starting with diketopiperazine (DKP) intermediates, aldol condensation with β-ketoaldehydes forms enone intermediates, which undergo acid-catalyzed cyclization. For example, Au(PPh₃)Cl/AgBF₄ catalyzes the 5-endo cyclization of alkynyl aldehydes, yielding pyrrolopyrazinones in 64–70% yields (Table 2).

Table 2: Gold-Catalyzed Pyrrole Annulation Efficiency

| Substrate | Product | Yield (%) |

|---|---|---|

| n-Butyl alkynyl aldehyde | n-Butyl pyrrolo-DKP | 68 |

| t-Butyl alkynyl aldehyde | t-Butyl pyrrolo-DKP | 70 |

| Phenyl alkynyl aldehyde | Phenyl pyrrolo-DKP | 64 |

This method’s versatility permits substitution at the pyrrole C-3 position by varying alkyne substrates, though elevated temperatures (66–110°C) are critical for cyclization.

Solvent-Free Condensation for Pyrrole-Pyrazine Hybrids

Serinol-Based Green Synthesis

A patent-pending method avoids solvents and catalysts by condensing pyrrolidin-2-yl-methanol with serinol derivatives. Heating equimolar mixtures at 120°C for 6 hours produces 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, a structural analog, in 89% yield. While this approach minimizes environmental impact, the lack of regioselectivity limits its application for 3-pyrrolyl isomers without directing groups.

Cross-Coupling Strategies for Late-Stage Functionalization

Q & A

Q. What are the standard synthetic protocols for preparing 2,5-dimethyl-3-(1H-pyrrol-3-YL)pyrazine?

The synthesis typically involves condensation reactions between pyrrole derivatives and substituted pyrazines. For example, hydrazine derivatives can react with diketones or aldehydes under reflux conditions in solvents like ethanol or chloroform. Crystallization and purification steps often employ preparative thin-layer chromatography (TLC) or recrystallization from ethanol . Key intermediates, such as hydrazides or acylhydrazines, are critical precursors. Reaction progress is monitored via TLC, and structural confirmation relies on X-ray crystallography or spectroscopic methods (NMR, IR) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For instance, monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a=10.977 Å, β=99.798°) have been reported for related pyrazine derivatives. Computational tools like SHELX software are used for refinement, leveraging intensity data to resolve bond lengths and angles . Spectroscopic techniques (e.g., GC-MS, HPLC) complement crystallography by verifying purity and functional groups .

Q. What analytical techniques are used to quantify pyrazines in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely employed, especially for volatile pyrazines in food or biological samples. For example, pyrazines in roasted coffee or cocoa are extracted via headspace solid-phase microextraction (HS-SPME) and quantified using internal standards. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) further validate structural assignments .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalysts) influence the regioselectivity of pyrazine derivatives?

Regioselectivity in pyrazine synthesis is sensitive to reaction kinetics and steric effects. For example, higher temperatures (150–200°C) favor the formation of 2,5-dimethyl-3-alkylpyrazines via Maillard reactions in food systems, while lower temperatures yield lighter isomers. Catalysts like acetic acid or pyridine enhance cyclization efficiency in heterocyclic syntheses . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .

Q. How can structural isomers of alkylpyrazines be distinguished experimentally?

Isomeric differentiation requires a combination of GC retention indices, tandem MS fragmentation patterns, and nuclear Overhauser effect (NOE) NMR experiments. For example, 2,5-dimethyl-3-(3-methylbutyl)pyrazine and its 2-methylbutyl regioisomer were resolved via GC-MS comparison with synthetic standards, highlighting subtle differences in fragmentation ions (e.g., m/z 178 for molecular ion) . SCXRD is definitive for unambiguous identification .

Q. What experimental designs are optimal for studying pyrazine formation in thermal processes (e.g., roasting, pyrolysis)?

Controlled pyrolysis reactors with variable heating rates (e.g., μ-reactors) allow real-time monitoring of pyrazine generation. For cocoa roasting, rapid heating (≥20°C/min) minimizes vaporization losses, preserving pyrazines in the solid phase. Kinetic studies using Arrhenius plots quantify activation energies, while HS-SPME-GC-MS tracks volatile evolution . Isotopic labeling (e.g., ¹³C-glucose) in Maillard reaction models identifies precursor contributions .

Q. How does the substitution pattern of pyrazines affect their biological activity (e.g., antihypertensive effects)?

Structure-activity relationship (SAR) studies reveal that alkyl substituents at the 3-position enhance bioavailability. For example, N-(2,5-dimethyl-1H-pyrrol-1-yl)-pyridazinamine derivatives exhibit potent antihypertensive activity in spontaneously hypertensive rats, attributed to improved lipophilicity and target binding. Mutagenicity assays (Ames test) and in vitro cytotoxicity screens (e.g., HEK293 cells) are critical for safety profiling .

Q. What methodologies resolve contradictions in pyrazine quantification across studies?

Discrepancies often arise from extraction efficiency or detector sensitivity. Standardized protocols (e.g., AOAC International) for sample preparation and calibration with certified reference materials improve reproducibility. Inter-laboratory validation studies and meta-analyses using multivariate statistics (PCA, ANOVA) identify confounding variables, such as cysteine inhibition of pyrazine formation in Maillard reactions .

Q. How can pyrazine derivatives be integrated into functional materials (e.g., conductive polymers)?

Redox-active pyrazines serve as ligands in coordination polymers. For instance, CrCl₂(pyrazine)₂ exhibits high electrical conductivity (σ ≈ 10⁻² S/cm) due to electron delocalization across reduced pyrazine ligands. Magnetization studies (SQUID) and EPR spectroscopy characterize magnetic coupling, while DFT calculations map electronic band structures .

Q. What are the challenges in scaling up lab-scale pyrazine syntheses for industrial research?

Key challenges include optimizing catalyst turnover, minimizing side reactions (e.g., over-alkylation), and ensuring solvent recovery. Continuous flow reactors improve scalability by enhancing heat/mass transfer. Green chemistry principles (e.g., solvent-free mechanochemical synthesis) reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.